{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

Catalog No.
S12184414
CAS No.
1856028-83-5
M.F
C13H23N3O
M. Wt
237.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxol...

CAS Number

1856028-83-5

Product Name

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C13H23N3O/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13/h5-6,11,13-14H,3-4,7-10H2,1-2H3

InChI Key

JKWSRGIIYATFAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCC2CCCO2

The compound {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine is a complex organic molecule characterized by its unique structural features, including a pyrazole ring and an oxolane moiety. The pyrazole ring, known for its diverse biological activities, is substituted with a 2-methylpropyl group, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The oxolane (tetrahydrofuran) component contributes to the compound's molecular rigidity and may facilitate specific binding interactions in biological systems.

The reactivity of this compound can be attributed to the functional groups present within its structure. The amine group is likely to engage in nucleophilic substitution reactions, while the pyrazole ring can undergo electrophilic aromatic substitution, particularly under acidic conditions. Furthermore, the presence of the oxolane ring suggests potential for ring-opening reactions under certain conditions, allowing for further derivatization and modification of the compound.

Biological activity refers to the effects that a compound exerts on living organisms or biological systems. The presence of the pyrazole moiety in this compound is significant as many pyrazole derivatives exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound's specific biological effects would need to be evaluated through bioassays that measure its interaction with various biological targets, such as enzymes or receptors involved in disease processes .

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine may involve several steps:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Alkylation: The introduction of the 2-methylpropyl group could be accomplished via alkylation reactions using suitable alkyl halides.
  • Oxolane Formation: The oxolane ring can be synthesized through cyclization reactions involving diols or by using suitable precursors that allow for ring closure.
  • Final Amine Formation: The final step would involve coupling the pyrazole derivative with an oxolane derivative to form the amine linkage.

These synthetic routes require careful optimization to ensure high yields and purity of the final product.

Due to its potential biological activities, this compound may have applications in drug discovery and development. It could serve as a lead compound for the design of new pharmaceuticals targeting various diseases, particularly those involving inflammatory processes or microbial infections. Additionally, its unique structure may allow it to interact with specific biological pathways, making it a candidate for further investigation in medicinal chemistry.

Interaction studies are essential for understanding how this compound interacts with biological macromolecules such as proteins or nucleic acids. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations can provide insights into binding affinities and mechanisms of action. These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, which are crucial for assessing its therapeutic potential .

Several compounds share structural similarities with {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine, particularly those containing pyrazole rings or oxolane structures. Here are some examples:

Compound NameStructural FeaturesBiological Activity
PyrazolamPyrazole ringAnxiolytic effects
PhenylpyrazolePyrazole ring with phenyl substitutionInsecticidal activity
Tetrahydrofuran derivativesOxolane ringSolvent properties; potential drug carriers

Uniqueness

The uniqueness of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine lies in its specific combination of a branched alkyl group on the pyrazole and an oxolane moiety, which may enhance its solubility and bioavailability compared to similar compounds. This structural configuration could result in distinct pharmacological profiles and interactions within biological systems.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.184112366 g/mol

Monoisotopic Mass

237.184112366 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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